(3-Imidazolylpropyl)(2,8,10-trimethyl(5-hydropyrimidino[1',2'-1,5]pyrazolo[3,4-b]pyridin-4-yl))amine
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Overview
Description
(3-Imidazolylpropyl)(2,8,10-trimethyl(5-hydropyrimidino[1',2'-1,5]pyrazolo[3,4-b]pyridin-4-yl))amine is a useful research compound. Its molecular formula is C18H21N7 and its molecular weight is 335.415. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Applications
Research has demonstrated the synthesis of pyrazolo[3,4-d]pyrimidin-4-amines and their significant antibacterial activity, indicating their potential in developing new antibacterial agents (Rahmouni et al., 2014). This implies that related compounds could be synthesized for similar applications, contributing to the fight against resistant bacterial strains.
Anticancer Research
Compounds synthesized from pyrazolo and pyrimidin derivatives have been tested for their anti-proliferative activities against various cancer cell lines. A study found that these compounds exhibit potent anti-proliferative and CDK9 inhibitory activities, indicating their utility in developing anticancer therapies (Lukasik et al., 2012).
Synthesis of Tetraheterocyclic Systems
The synthesis of tetraheterocyclic systems from pyridopyrazolopyrimidine derivatives showcases the versatility of these compounds in creating complex molecular architectures for various research applications, potentially including materials science and molecular engineering (El-Essawy, 2010).
Antioxidant Evaluation
Some pyrazolopyridine derivatives have been synthesized and evaluated for their antioxidant properties, highlighting the potential of such compounds in oxidative stress-related disease research and therapy (Gouda, 2012).
Mechanism of Action
Target of Action
The compound, also known as (3-Imidazolylpropyl)(2,8,10-trimethyl(5-hydropyrimidino[1’,2’-1,5]pyrazolo[3,4-b]pyridin-4-yl))amine, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction results in the disruption of the cell cycle, preventing the proliferation of cancer cells . The compound’s superior cytotoxic activities against MCF-7 and HCT-116 cell lines suggest a potent interaction with its target .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway, specifically the transition from the G1 phase to the S phase . This disruption prevents DNA replication, a critical step in cell division, thereby inhibiting the growth of cancer cells .
Result of Action
The compound’s action results in significant cytotoxicity against cancer cell lines, including MCF-7 and HCT-116 . It also induces alterations in cell cycle progression and apoptosis within HCT cells .
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7/c1-12-9-13(2)21-17-16(12)18-22-14(3)10-15(25(18)23-17)20-5-4-7-24-8-6-19-11-24/h6,8-11,20H,4-5,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYDYEWOLWUWAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NCCCN4C=CN=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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